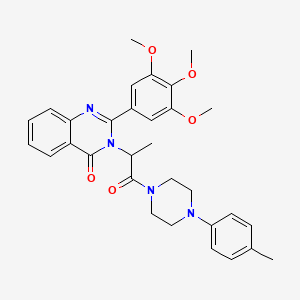
Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthetic route may involve the following steps:
Formation of the quinazolinyl intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the quinazolinyl core.
Attachment of the propyl group: The quinazolinyl intermediate is then reacted with a propylating agent to introduce the propyl group.
Coupling with 4-methylphenyl piperazine: Finally, the propylated quinazolinyl intermediate is coupled with 4-methylphenyl piperazine under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce reduced piperazine derivatives.
Scientific Research Applications
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter signaling in the brain.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)propyl)-
- Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)ethyl)-
- Piperazine, 1-(4-methylphenyl)-4-(1-oxo-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)methyl)-
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the presence of the 3,4,5-trimethoxyphenyl group and the quinazolinyl core. These structural elements contribute to its distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
83409-18-1 |
|---|---|
Molecular Formula |
C31H34N4O5 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
3-[1-[4-(4-methylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C31H34N4O5/c1-20-10-12-23(13-11-20)33-14-16-34(17-15-33)30(36)21(2)35-29(32-25-9-7-6-8-24(25)31(35)37)22-18-26(38-3)28(40-5)27(19-22)39-4/h6-13,18-19,21H,14-17H2,1-5H3 |
InChI Key |
CUOFPVZAEITTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















